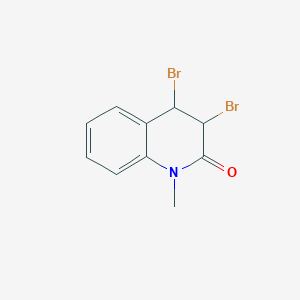
3,3,6-Trimethyl-1-phenyloctahydro-2,1-benzoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3,6-Trimethyl-1-phenyloctahydro-2,1-benzoxazole is a compound belonging to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing both nitrogen and oxygen atoms in a fused ring system. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, pharmaceuticals, and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoxazole derivatives, including 3,3,6-Trimethyl-1-phenyloctahydro-2,1-benzoxazole, typically involves the cyclization of 2-aminophenols with aldehydes or ketones. One common method is the reaction of 2-aminophenol with an aldehyde in the presence of an acid catalyst, such as samarium triflate, under mild reaction conditions in an aqueous medium . Another approach involves the use of β-diketones catalyzed by a combination of Brønsted acid and copper(I) iodide .
Industrial Production Methods
Industrial production of benzoxazole derivatives often employs scalable and efficient synthetic routes. These methods may include the use of metal catalysts, nanocatalysts, and ionic liquid catalysts to achieve high yields and selectivity . The choice of catalyst and reaction conditions can be optimized to suit the specific requirements of the desired benzoxazole derivative.
Chemical Reactions Analysis
Types of Reactions
3,3,6-Trimethyl-1-phenyloctahydro-2,1-benzoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the benzoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized benzoxazole derivatives .
Scientific Research Applications
3,3,6-Trimethyl-1-phenyloctahydro-2,1-benzoxazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial, antifungal, and anticancer activities.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Mechanism of Action
The mechanism of action of 3,3,6-Trimethyl-1-phenyloctahydro-2,1-benzoxazole involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-Substituted Benzoxazoles: These compounds share a similar core structure but differ in the substituents attached to the benzoxazole ring.
Benzothiazoles: Similar in structure but contain a sulfur atom instead of an oxygen atom in the ring.
Benzimidazoles: Contain a nitrogen atom in place of the oxygen atom in the benzoxazole ring.
Uniqueness
3,3,6-Trimethyl-1-phenyloctahydro-2,1-benzoxazole is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties. Its trimethyl and phenyl groups may enhance its stability, reactivity, and biological activity compared to other benzoxazole derivatives .
Properties
CAS No. |
94430-42-9 |
|---|---|
Molecular Formula |
C16H23NO |
Molecular Weight |
245.36 g/mol |
IUPAC Name |
3,3,6-trimethyl-1-phenyl-3a,4,5,6,7,7a-hexahydro-2,1-benzoxazole |
InChI |
InChI=1S/C16H23NO/c1-12-9-10-14-15(11-12)17(18-16(14,2)3)13-7-5-4-6-8-13/h4-8,12,14-15H,9-11H2,1-3H3 |
InChI Key |
ZLBHWUSWKCOFDB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2C(C1)N(OC2(C)C)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


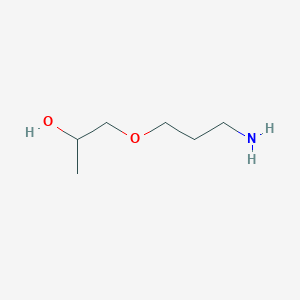
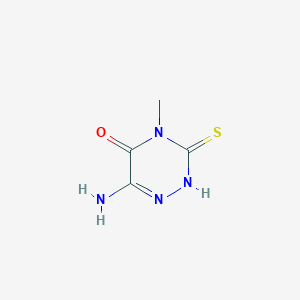
![6-(6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)hex-5-en-3-ol](/img/structure/B14371980.png)
![2-Butenoic acid, 4-[(3-iodophenyl)amino]-4-oxo-, (Z)-](/img/structure/B14371984.png)
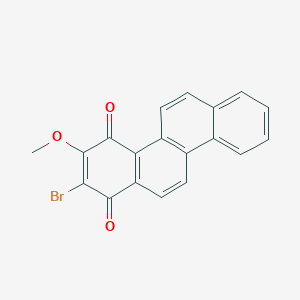
![N-[[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]acridin-9-amine](/img/structure/B14371989.png)



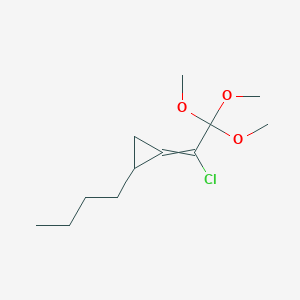
![1-Methyl-4-{[5-(propane-1-sulfonyl)pentyl]oxy}benzene](/img/structure/B14372017.png)
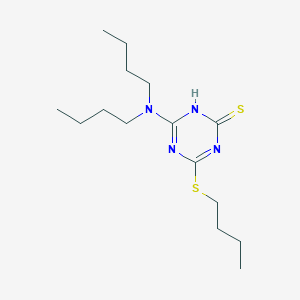
![N-[3-Chloro-4-ethoxy-5-(methoxymethyl)phenyl]-2-phenylacetamide](/img/structure/B14372038.png)
